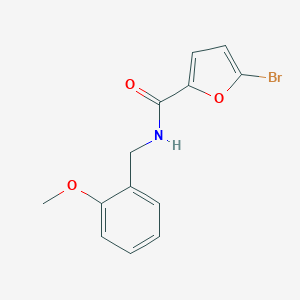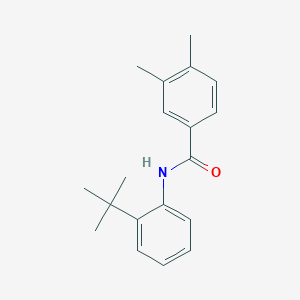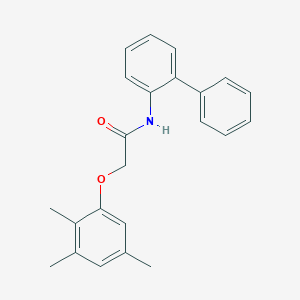![molecular formula C26H22N2O4S B296722 Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296722.png)
Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a chemical compound that has shown promising results in scientific research. It is a tetrahydroquinoline derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate in lab experiments include its potent anti-inflammatory and antioxidant properties, as well as its potential use as a therapeutic agent for neurological disorders. The limitations include the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
For the research on Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate include the investigation of its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Further studies are also needed to determine its safety and efficacy in humans and to identify any potential side effects. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves the reaction of 2-naphthalenemethanethiol with 5-cyano-4-(4-methoxyphenyl)-3,4-dihydropyridin-2(1H)-one in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with methyl chloroformate to yield the final product.
Aplicaciones Científicas De Investigación
Methyl 5-cyano-4-(4-methoxyphenyl)-6-[(2-naphthylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C26H22N2O4S |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
methyl 5-cyano-4-(4-methoxyphenyl)-6-(naphthalen-2-ylmethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C26H22N2O4S/c1-31-20-11-9-18(10-12-20)22-21(14-27)25(28-24(29)23(22)26(30)32-2)33-15-16-7-8-17-5-3-4-6-19(17)13-16/h3-13,22-23H,15H2,1-2H3,(H,28,29) |
Clave InChI |
NZNSZTRDLPRPMB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC4=CC=CC=C4C=C3)C(=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC4=CC=CC=C4C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2-Bromo-4-propan-2-ylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B296642.png)


![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)
![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)




![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)

